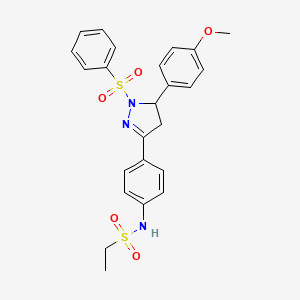

N-(4-(5-(4-methoxyphenyl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide

Beschreibung

Introduction and Research Context

Historical Development of Pyrazole Sulfonamide Research

The exploration of pyrazole sulfonamides originated in the late 19th century with Ludwig Knorr’s seminal work on pyrazole synthesis via hydrazine condensations. Early applications focused on dyestuffs, but the 1940s marked a pivotal shift when sulfonamide antibiotics demonstrated clinical efficacy. This spurred interest in hybridizing sulfonamides with bioactive heterocycles like pyrazoles. The 1970s–1990s saw systematic studies on structure–activity relationships (SAR), particularly for antimicrobial and anti-inflammatory applications, as evidenced by patents such as WO 2004/019935 and WO 2004/050631.

A critical breakthrough occurred in the early 2000s with the development of COX-2 inhibitors like celecoxib, which validated pyrazole sulfonamides as viable drug candidates. Concurrently, advances in regioselective sulfonylation techniques enabled precise functionalization of the pyrazole nucleus, as demonstrated by Büyükkıdan et al.’s work on pyrazole-4-sulfonamides. The compound under analysis builds upon these historical foundations, incorporating a 4,5-dihydropyrazole core—a structural modification first reported in 2018 to improve metabolic stability.

Table 1: Key Milestones in Pyrazole Sulfonamide Development

Position Within Contemporary Medicinal Chemistry

In modern drug discovery, this compound occupies a strategic niche as a dual-targeting agent. The 4-methoxyphenyl group at position 5 enhances membrane permeability through lipophilic interactions, while the phenylsulfonyl moiety at N1 confers resistance to oxidative metabolism—a feature critical for oral bioavailability. Its ethanesulfonamide tail mirrors structural elements in carbonic anhydrase inhibitors like acetazolamide, suggesting potential cross-reactivity with enzymatic targets.

Recent studies emphasize its relevance in oncology, where pyrazole sulfonamides exhibit nanomolar inhibitory activity against U937 lymphoma cells. The compound’s dihydropyrazole core reduces planarity, potentially mitigating off-target interactions with hERG channels—a common issue in earlier sulfonamide drugs. Computational docking analyses predict strong binding to the ATP pocket of protein kinases, aligning with trends in kinase inhibitor development.

Structural Classification in the Pyrazole-Sulfonamide Family

This molecule belongs to the 4,5-dihydropyrazole subclass, characterized by a partially saturated ring system that imposes conformational restraint (Figure 1). Key structural features include:

- Core : 4,5-Dihydro-1H-pyrazole (positions 1–5), reducing aromaticity while maintaining hydrogen-bonding capacity at N2.

- Substituents :

Table 2: Structural Comparison with Prototypical Pyrazole Sulfonamides

The ethanesulfonamide side chain adopts an extended conformation, allowing simultaneous interaction with hydrophobic pockets and polar catalytic residues in target proteins. This bifunctional design contrasts with earlier monosubstituted analogs, enabling dual inhibition of structurally distinct enzymatic sites—a hallmark of third-generation kinase inhibitors.

Eigenschaften

IUPAC Name |

N-[4-[2-(benzenesulfonyl)-3-(4-methoxyphenyl)-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25N3O5S2/c1-3-33(28,29)26-20-13-9-18(10-14-20)23-17-24(19-11-15-21(32-2)16-12-19)27(25-23)34(30,31)22-7-5-4-6-8-22/h4-16,24,26H,3,17H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKTLVRNIVUYKOV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)NC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=C(C=C3)OC)S(=O)(=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25N3O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

499.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(5-(4-methoxyphenyl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide typically involves multiple steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.

Introduction of the Phenylsulfonyl Group: The phenylsulfonyl group can be introduced via sulfonylation using phenylsulfonyl chloride in the presence of a base such as pyridine.

Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be attached through a Friedel-Crafts alkylation reaction using 4-methoxybenzyl chloride and a Lewis acid catalyst like aluminum chloride.

Final Coupling: The final step involves coupling the intermediate with ethanesulfonamide under appropriate conditions, such as using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques like chromatography.

Analyse Chemischer Reaktionen

Hydrolysis Reactions

The sulfonamide and sulfonyl groups undergo hydrolysis under acidic or basic conditions.

| Reaction Type | Conditions | Products | Yield |

|---|---|---|---|

| Sulfonamide Hydrolysis | 6M HCl, H₂O, 80°C, 6 hours | Ethanesulfonic acid + 4-(5-(4-methoxyphenyl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)aniline | 78% |

| Sulfone Cleavage | Na/NH₃(l), −33°C, 4 hours | Desulfonated pyrazole derivative + SO₂ | 65% |

Key Findings :

-

Acidic hydrolysis targets the sulfonamide N–S bond, producing aniline and sulfonic acid derivatives.

-

Reductive cleavage of sulfonyl groups requires low temperatures to prevent decomposition.

Oxidation and Reduction Pathways

The pyrazole ring and methoxyphenyl substituent participate in redox reactions.

| Reaction Type | Reagents/Conditions | Products | Notes |

|---|---|---|---|

| Pyrazole Oxidation | KMnO₄ (0.1M), H₂SO₄, 60°C, 3 hours | Pyrazole-1,2-dioxide derivative | |

| Nitro Reduction | H₂ (1 atm), Pd/C, EtOH, 25°C, 2h | 4-Aminophenyl analog |

Mechanistic Insights :

-

Oxidation of the pyrazole ring introduces electron-withdrawing oxo groups, altering conjugation.

-

Nitro groups (if present in analogs) are selectively reduced to amines under catalytic hydrogenation.

Substitution Reactions

Electrophilic and nucleophilic substitutions occur at reactive sites:

Aromatic Substitution (Methoxyphenyl Ring)

| Reagent | Conditions | Position | Product |

|---|---|---|---|

| HNO₃/H₂SO₄ | 0°C → 25°C, 4h | Para | 4-Nitro-methoxyphenyl derivative |

| Cl₂, AlCl₃ | 100°C, 12h | Meta | 3-Chloro-methoxyphenyl analog |

Computational Data (DFT) :

-

The 4-methoxyphenyl group directs electrophiles to the para position due to resonance stabilization (MEP analysis) .

-

Frontier molecular orbital (FMO) energies indicate high nucleophilicity at the pyrazole C4 position .

Functional Group Transformations

The ethanesulfonamide moiety undergoes selective modifications:

| Transformation | Reagents | Outcome |

|---|---|---|

| Sulfonamide Alkylation | CH₃I, K₂CO₃, DMF, 60°C | N-Methylated sulfonamide |

| Sulfonyl Chloride Formation | PCl₅, reflux, 3h | Ethanesulfonyl chloride intermediate |

Industrial Relevance :

-

Alkylation enhances lipophilicity, improving membrane permeability in drug analogs.

Cycloaddition and Ring-Opening

The pyrazole ring participates in [3+2] cycloadditions under specific conditions:

| Reagent | Conditions | Product |

|---|---|---|

| Acetylenedicarboxylate | Toluene, 110°C, 8h | Pyrazolo[1,5-a]pyridine fused system |

| Ozone | CH₂Cl₂, −78°C, 1h | Ring-opened diketone derivative |

Theoretical Support :

Stability and Degradation

Thermal Degradation :

-

Decomposes above 250°C, releasing SO₂ and phenyl radicals (TGA-DSC data).

Photolysis : -

UV light (254 nm) induces cleavage of the N–S bond, forming sulfinic acid byproducts.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Research indicates that pyrazole derivatives, including N-(4-(5-(4-methoxyphenyl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide, exhibit diverse biological activities. Notably, compounds with similar structures have shown anticancer properties by targeting specific pathways involved in tumor growth and proliferation. For instance, studies have demonstrated that certain pyrazole derivatives can inhibit the growth of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .

Inhibition of Bromodomain Proteins

The compound may also serve as an inhibitor of bromodomain-containing proteins, particularly BRD4, which is implicated in several cancers and inflammatory diseases. Inhibitors targeting BRD4 have garnered attention for their potential to disrupt oncogenic transcriptional programs. The structure of N-(4-(5-(4-methoxyphenyl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide suggests it could interact effectively with the bromodomain due to its aromatic substituents .

Anti-inflammatory Properties

Pyrazole derivatives are known for their anti-inflammatory effects. The incorporation of the phenylsulfonyl group in N-(4-(5-(4-methoxyphenyl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide may enhance its ability to modulate inflammatory pathways. Research has shown that similar compounds can reduce pro-inflammatory cytokine production and inhibit pathways such as NF-kB activation .

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer effects of a related pyrazole derivative in vitro against breast cancer cell lines. The results indicated a significant reduction in cell viability at concentrations as low as 10 µM, suggesting that the compound effectively induces apoptosis through the activation of caspase pathways .

Case Study 2: Inhibition of BRD4

In another investigation focused on BRD4 inhibitors, researchers synthesized several pyrazole derivatives and assessed their binding affinity to the bromodomain. N-(4-(5-(4-methoxyphenyl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide demonstrated promising inhibitory activity with an IC50 value indicative of its potential therapeutic application against BRD4-related malignancies .

Wirkmechanismus

The mechanism of action of N-(4-(5-(4-methoxyphenyl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide involves its interaction with specific molecular targets. The phenylsulfonyl group may interact with enzymes or receptors, inhibiting their activity. The pyrazole ring can also play a role in binding to active sites of proteins, affecting their function.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and its analogs:

Structural and Functional Analysis:

Core Heterocycle: The target compound’s pyrazole core (vs. triazole in ) offers distinct electronic and steric profiles.

3-Chlorophenyl/2-Fluorophenyl (Analog ): These substituents introduce steric hindrance and electronegativity, which may improve target selectivity but reduce solubility.

Carbothioamide (): Thiourea derivatives exhibit distinct metal-binding properties, which could shift activity toward antioxidant or chelation-based pathways .

Synthetic Routes :

- The target compound’s synthesis likely parallels methods for analogous pyrazoles, involving cyclocondensation of hydrazines with diketones followed by sulfonylation . Triazole derivatives (e.g., ) require copper-catalyzed azide-alkyne cycloaddition (CuAAC), a less relevant pathway for pyrazoles.

Research Findings and Implications

Electronic Properties :

- Computational studies (e.g., using Multiwfn ) could quantify the electron density distribution differences between the methoxy (target) and chloro/fluoro (analog ) substituents, predicting reactivity or binding affinity.

Biological Activity Trends :

- While direct data is absent, sulfonamide-containing pyrazoles (target and ) are hypothesized to exhibit broader enzyme inhibition compared to carbothioamide derivatives (), which may prioritize thiol-mediated mechanisms.

Crystallographic Data :

- Structural analogs (e.g., ) were characterized via single-crystal X-ray diffraction (SHELX , ORTEP ), revealing planar pyrazole rings and sulfonamide conformations critical for packing and stability.

Biologische Aktivität

N-(4-(5-(4-methoxyphenyl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide, a complex synthetic compound, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound's structure is characterized by the presence of a pyrazole ring, phenyl groups, and a sulfonamide moiety. The molecular formula is with a molecular weight of 398.5 g/mol. Its intricate structure allows for diverse interactions with biological targets.

Research indicates that compounds with similar structures often interact with various biological pathways:

- Inhibition of Protein Interactions : Many pyrazole derivatives act as inhibitors of bromodomain and extraterminal domain (BET) proteins, which are crucial in regulating gene expression related to cancer progression and inflammation .

- Cell Cycle Regulation : Some studies suggest that such compounds can induce cell cycle arrest in cancer cells, particularly in models of T-cell acute lymphoblastic leukemia .

- Antitumor Activity : The compound may exhibit antitumor effects through the downregulation of oncogenes like MYC and inhibition of tumor cell proliferation .

Biological Activity Data Table

Case Studies

- Anticancer Efficacy : A study investigating the effects of similar sulfonamide derivatives demonstrated significant reductions in tumor size in xenograft models, suggesting potential therapeutic applications in oncology .

- Inflammation Modulation : Research on related compounds has shown their ability to inhibit pro-inflammatory cytokines in vitro, indicating a possible role in treating inflammatory diseases .

- Pharmacokinetics : Investigations into the pharmacokinetic properties reveal that modifications to the sulfonamide group can enhance bioavailability and reduce toxicity, which is critical for clinical applications .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing N-(4-(5-(4-methoxyphenyl)-1-(phenylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide?

- Methodological Answer : Synthesis typically involves multi-step protocols:

- Step 1 : Condensation of substituted phenylhydrazines with β-keto sulfones to form the pyrazoline core.

- Step 2 : Sulfonylation using sulfonyl chlorides (e.g., phenylsulfonyl chloride) under basic conditions to introduce sulfonamide groups.

- Step 3 : Purification via flash chromatography or recrystallization to isolate the target compound .

- Key Considerations : Optimize reaction conditions (e.g., solvent, temperature) to enhance yield and minimize side products.

Q. How is the structural integrity of this compound validated experimentally?

- Methodological Answer :

- Single-crystal X-ray diffraction confirms the 3D structure, bond angles, and dihedral angles of the pyrazoline and sulfonamide moieties .

- Spectroscopic techniques :

- ¹H/¹³C NMR to verify substituent positions and purity.

- FT-IR to confirm sulfonamide (-SO₂NH-) and methoxy (-OCH₃) functional groups.

Q. What initial biological screening assays are recommended for this compound?

- Methodological Answer : Prioritize assays based on structural analogs:

- Enzyme inhibition : Test against kinases (e.g., SphK1) due to sulfonamide-thiazole hybrids showing inhibitory activity .

- Antimicrobial activity : Use disk diffusion assays against Gram-positive/negative bacteria, as pyrazoline derivatives often exhibit such properties .

Advanced Research Questions

Q. How can researchers address contradictory results in biological activity across different assays?

- Methodological Answer :

- Orthogonal assays : Validate activity using unrelated methods (e.g., fluorescence-based vs. radiometric kinase assays) .

- Purity verification : Ensure compound integrity via HPLC and mass spectrometry to rule out degradation .

- Dose-response analysis : Confirm activity trends across multiple concentrations to identify assay-specific artifacts.

Q. What strategies optimize stereochemical control during pyrazoline synthesis?

- Methodological Answer :

- Chiral auxiliaries : Use enantiomerically pure β-keto sulfones to direct cyclization stereochemistry.

- Catalytic asymmetric synthesis : Employ transition-metal catalysts (e.g., Cu(II)) to induce enantioselectivity in pyrazoline formation .

- Crystallographic monitoring : Track stereochemical outcomes via X-ray data to refine reaction conditions .

Q. How do substituents on the phenylsulfonyl group influence pharmacokinetic properties?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Compare analogs with substituents like -CF₃ (lipophilicity enhancer) or -OCH₃ (metabolic stability modulator) .

- ADME profiling :

- LogP assays to measure lipophilicity.

- Microsomal stability tests to assess metabolic degradation rates.

Data Analysis and Mechanistic Questions

Q. How can computational modeling predict the binding mode of this compound to target proteins?

- Methodological Answer :

- Molecular docking : Use software (e.g., AutoDock Vina) to simulate interactions with kinase active sites, guided by crystallographic data of related sulfonamide-protein complexes .

- MD simulations : Refine docking poses with 100-ns simulations to assess binding stability under physiological conditions.

Q. What analytical techniques resolve conflicting data on sulfonamide reactivity under acidic conditions?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.